3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-16-4-8-19(9-5-16)25-22(30)20-15-27(3)26-23(20)33(31,32)29-12-10-28(11-13-29)21-14-18(24)7-6-17(21)2/h4-9,14-15H,10-13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXHVMCIOSTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multiple stepsCommon reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Cores
2.1.1. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Molecular Formula : C₂₂H₁₇Cl₃N₄O
- Key Features :
- Pyrazole ring substituted with 4-chlorophenyl and 2,4-dichlorophenyl groups.
- N-linked 3-pyridylmethyl carboxamide.
- Bioactivity : Demonstrates potent CB1 antagonism (IC₅₀ = 0.139 nM ), attributed to the dichlorophenyl and pyridylmethyl groups enhancing receptor binding .
- Comparison : The target compound replaces the dichlorophenyl group with a 5-chloro-2-methylphenyl-piperazine sulfonyl moiety, likely reducing steric hindrance and altering receptor selectivity.
2.1.2. 3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide
- Molecular Formula : C₂₁H₂₈ClN₅O₄S
- Key Features :
- Piperazine sulfonyl group substituted with 4-chlorophenyl.
- N-linked 3-methoxypropyl carboxamide.
- Comparison : The 5-chloro-2-methylphenyl substitution in the target compound may enhance lipophilicity and metabolic stability compared to the 4-chlorophenyl analog. The 4-methylphenyl carboxamide in the target compound could improve membrane permeability over the 3-methoxypropyl group .
Piperazine-Sulfonyl Derivatives
2.2.1. 4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide
- Molecular Formula : C₃₃H₂₈Cl₂N₆O₅S₂
- Key Features :
- Piperazine linked to a biphenylmethyl group and a benzothiadiazine sulfonamide.
- The pyrazole core may confer better solubility compared to the benzamide backbone .
Pyrazoline Derivatives
2.3.1. 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Molecular Formula : C₁₆H₁₃FN₂O
- Key Features :
- Dihydropyrazole (pyrazoline) core with fluorophenyl and phenyl substituents.
- Comparison : The saturated pyrazoline ring in this compound contrasts with the fully aromatic pyrazole in the target molecule, which may influence conformational flexibility and binding kinetics .
Key Research Findings and Implications
Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group in the CB1 antagonist (IC₅₀ = 0.139 nM) significantly enhances receptor affinity compared to the 5-chloro-2-methylphenyl variant in the target compound, suggesting that halogen positioning critically impacts binding . The piperazine sulfonyl group in the target compound may improve solubility and pharmacokinetic profiles compared to non-sulfonylated analogs .
Structural Complexity vs. Selectivity :
- Simplified structures (e.g., target compound) may reduce off-target effects compared to multi-ring systems like benzothiadiazine derivatives .
Unresolved Questions :
- The target compound’s exact pharmacological profile (e.g., CB1/CB2 selectivity, metabolic stability) remains uncharacterized in the provided evidence, highlighting the need for further studies.
Biological Activity
The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C23H26ClN5O3S
- Molecular Weight: 488.0 g/mol
- CAS Number: 1190023-37-0
Structure
The structure of the compound includes:
- A pyrazole core, which is known for its diverse biological activities.
- A piperazine moiety that enhances receptor binding.
- A sulfonyl group that contributes to its solubility and biological activity.
Antimicrobial and Antiviral Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial and antiviral properties. It appears to interact with specific molecular targets, modulating enzyme or receptor activities, which could lead to therapeutic effects against various diseases, including cancer and neurological disorders.
The mechanism by which this compound exerts its biological effects involves:
- Binding to specific enzymes and receptors, leading to modulation of their activity.
- Potential inhibition of certain signaling pathways associated with disease progression.
Case Studies
-
Anticancer Activity
- In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The sulfonyl group is believed to play a crucial role in enhancing the compound's efficacy against tumor cells.
-
Neurological Effects
- Research has indicated potential benefits in treating neurological disorders, possibly through modulation of neurotransmitter systems. The piperazine ring's structural similarity to neurotransmitters may facilitate interaction with central nervous system receptors.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Piperazine and triazole moieties | Incorporates a triazole ring that may confer different biological properties |
| Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate | Piperazine and benzothiophene moiety | Ethyl ester instead of methyl may influence solubility and bioavailability |
The unique combination of functional groups in our compound distinguishes it from similar compounds, enhancing its reactivity and biological properties .
Drug Discovery
The compound is included in screening libraries targeting various receptors, including:
- Adenosine Receptors
- GPCR (G Protein-Coupled Receptors)
These applications highlight its potential as a lead compound in drug discovery for treating various conditions such as cancer and neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
